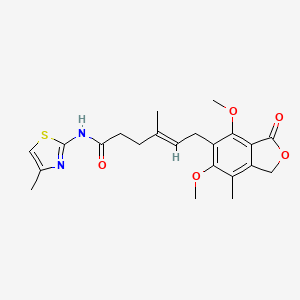

(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(4-methylthiazol-2-yl)hex-4-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(4-methylthiazol-2-yl)hex-4-enamide is a synthetic organic compound with a complex structure It features a combination of functional groups, including a dihydroisobenzofuran ring, a thiazole ring, and an enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(4-methylthiazol-2-yl)hex-4-enamide typically involves multiple steps:

Formation of the dihydroisobenzofuran ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a phthalic anhydride derivative, under acidic or basic conditions.

Introduction of the thiazole ring: This step involves the reaction of a thioamide with a halogenated precursor to form the thiazole ring.

Coupling of the two fragments: The dihydroisobenzofuran and thiazole fragments are coupled using a suitable coupling reagent, such as a carbodiimide, under mild conditions.

Formation of the enamide linkage: This final step involves the reaction of the coupled product with an appropriate amine under basic conditions to form the enamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(4-methylthiazol-2-yl)hex-4-enamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated reagents in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(4-methylthiazol-2-yl)hex-4-enamide has several scientific research applications:

Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Materials Science: It can be used in the synthesis of novel materials with unique properties, such as conductive polymers or photoactive materials.

Biological Studies: The compound can be used to study the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.

Industrial Applications: It can be used in the development of new catalysts or as a building block for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(4-methylthiazol-2-yl)hex-4-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: This compound shares some structural similarities and can be used in similar synthetic transformations.

Various volatile organic compounds in spices: These compounds have similar functional groups and can undergo similar chemical reactions.

Uniqueness

(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(4-methylthiazol-2-yl)hex-4-enamide is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.

Biological Activity

The compound (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(4-methylthiazol-2-yl)hex-4-enamide, identified by its CAS number 38877-93-9, has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity based on available research findings and case studies.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C18H22N2O6 |

| Molecular Weight | 334.36 g/mol |

| CAS Number | 38877-93-9 |

| IUPAC Name | (4E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methyl-N-(4-methylthiazol-2-yl)hex-4-enamide |

This compound features a unique structure that combines elements of isobenzofuran and thiazole, which may contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of noscapine, structurally related to the target compound, have shown significant cytotoxic effects against various cancer cell lines. The IC50 values for these derivatives ranged from 5.4 μM to 39.5 μM, indicating potent activity without harming normal cells (IC50 > 300 μM) .

The proposed mechanism involves the inhibition of tubulin polymerization, which is critical for cancer cell division. By disrupting this process, the compound may induce apoptosis in cancer cells. This mechanism is supported by findings that demonstrate similar actions in related compounds .

Other Biological Activities

In addition to its anticancer properties, there is emerging evidence suggesting that the compound may exhibit:

- Antimicrobial Activity : Preliminary studies indicate potential efficacy against certain bacterial strains.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro.

Study 1: Synthesis and Evaluation

A study focused on synthesizing various derivatives of noscapine analogs demonstrated that modifications to the molecular structure significantly impacted their biological activity. The synthesized compounds were evaluated for their cytotoxicity against a panel of cancer cell lines, revealing that specific structural features enhanced their potency .

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of similar compounds has provided insights into how modifications can influence biological outcomes. For example, the introduction of thiazole moieties has been linked to increased anticancer activity, suggesting that (E)-6-(4,6-dimethoxy...) may benefit from such enhancements .

Properties

Molecular Formula |

C22H26N2O5S |

|---|---|

Molecular Weight |

430.5 g/mol |

IUPAC Name |

(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methyl-N-(4-methyl-1,3-thiazol-2-yl)hex-4-enamide |

InChI |

InChI=1S/C22H26N2O5S/c1-12(7-9-17(25)24-22-23-13(2)11-30-22)6-8-15-19(27-4)14(3)16-10-29-21(26)18(16)20(15)28-5/h6,11H,7-10H2,1-5H3,(H,23,24,25)/b12-6+ |

InChI Key |

ZNIRMSCENQOCMZ-WUXMJOGZSA-N |

Isomeric SMILES |

CC1=CSC(=N1)NC(=O)CC/C(=C/CC2=C(C(=C3COC(=O)C3=C2OC)C)OC)/C |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CCC(=CCC2=C(C(=C3COC(=O)C3=C2OC)C)OC)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.